Desiodomethyl 4-DAMP

Beschreibung

Historical Perspectives and Discovery in Muscarinic Receptor Research

The exploration of cholinergic systems and the differentiation of their receptors have been pivotal areas of pharmacological research. Within this field, the development of selective antagonists has been crucial for classifying receptor subtypes and understanding their specific physiological functions. 4-Diphenylacetoxy-n-methylpiperidine (4-DAMP) emerged as a key tool in this endeavor. It was identified as a potent antagonist of the muscarinic M3 receptor . Research involving its mustard derivative, 4-diphenylacetoxy-N-(2-chloroethyl)-piperidine (4-DAMP mustard), further solidified its role in studying M3 receptors, demonstrating its utility for estimating the apparent affinities of various agonists at these sites in tissues like the guinea-pig ileum nih.gov. Early studies suggested that 4-DAMP was a selective antagonist for M3 receptors located in peripheral tissues nih.gov. This discovery provided researchers with a valuable chemical probe to dissect the specific functions of the M3 subtype from other muscarinic receptors.

Role as a Standard Pharmacological Probe in Cholinergic Systems

4-Diphenylacetoxy-n-methylpiperidine is widely used as a standard pharmacological tool to study the regulation and functions of the M3 muscarinic receptor . Its high affinity for the M3 receptor, and also for the closely related M5 receptor, makes it an effective antagonist for blocking the actions of acetylcholine (B1216132) and other muscarinic agonists at these sites .

The binding properties of 4-DAMP and its analogues have been extensively compared across various muscarinic receptor subtypes, including M1, M2, M3, and the putative M4 subtype nih.govnih.gov. These studies have revealed that while 4-DAMP is highly potent, the structural requirements for high-affinity binding can differ among the receptor subtypes nih.govnih.gov. For instance, the binding requirements for M3 receptors are generally more stringent compared to M1, M2, or M4 receptors nih.govnih.gov.

Autoradiographic studies in rat brain sections have shown that 4-DAMP has a high affinity for muscarinic binding sites, displacing radiolabeled ligands like 3H-quinuclindinyl benzilate ([3H]QNB) nih.gov. However, its selectivity in the central nervous system (CNS) is limited compared to its effects in peripheral tissues nih.gov. Analysis of its binding in various brain regions revealed heterogeneous profiles, indicating interaction with multiple receptor sites nih.gov. For example, 4-DAMP binds with the highest affinity to muscarinic receptors in the midline thalamus, with slightly lower affinity in the hippocampus and cortex nih.gov. This suggests that the conformations available to the 4-DAMP molecule permit it to bind to several muscarinic receptor subtypes within the CNS nih.gov.

The following table summarizes the binding affinities of 4-DAMP for different muscarinic receptor subtypes, demonstrating its potency.

| Receptor Subtype | Tissue/Cell Line | pKi | IC50 (nM) |

| M3 | Rat Pancreas | 9.3 | - |

| M5 | - | 8.9 | - |

| Muscarinic Receptors | Midline Thalamus (Rat) | - | < 30 nih.gov |

| Muscarinic Receptors | Hippocampus (Rat) | - | 30 - 46 nih.gov |

| Muscarinic Receptors | Cortex (Rat) | - | 30 - 50 nih.gov |

| M1 | NB-OK1 Cells (Human) | - | - |

| M2 | Heart (Rat) | - | - |

Structural Framework of Piperidine (B6355638) Derivatives in Medicinal Chemistry

The versatility of the piperidine structure lies in its ability to serve as a core scaffold that offers conformational flexibility and enhances binding interactions with biological targets researchgate.netresearchgate.net. This adaptable framework is a key reason why piperidine derivatives exhibit a broad pharmacological profile, with applications ranging from antipsychotics and antihistamines to opioids researchgate.netijnrd.org. In the context of 4-Diphenylacetoxy-n-methylpiperidine, the piperidine ring serves as the central anchor for the diphenylacetoxy group. Molecular mechanics calculations have shown that 4-DAMP can exist in at least two global minimum energy conformations, which differ in the relative position of the piperidine ring with respect to the two phenyl rings nih.gov. The high affinity and selectivity of compounds like 4-DAMP are thought to depend on specific three-dimensional interactions, and the structure of the piperidine core is critical for achieving the correct orientation for binding to the receptor illumina.com.

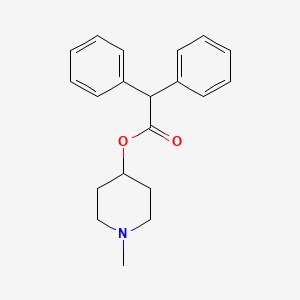

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(1-methylpiperidin-4-yl) 2,2-diphenylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO2/c1-21-14-12-18(13-15-21)23-20(22)19(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,18-19H,12-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVLMWCBEAXEKAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)OC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Derivatization in Research Context

Methodological Approaches to Piperidine (B6355638) Ring Synthesis for Analog Generation

The piperidine ring is a ubiquitous scaffold in natural products and pharmaceuticals, and numerous methods have been developed for its synthesis. dtic.milresearchgate.net The choice of method often depends on the desired substitution pattern on the ring, which is crucial for generating diverse analogs. A common and versatile precursor for the title compound is 4-hydroxypiperidine (B117109) or its protected forms.

Key synthetic strategies for constructing the piperidine ring include:

Catalytic Hydrogenation of Pyridine (B92270) Derivatives : This is one of the most direct and widely used methods. dtic.milresearchgate.net Substituted pyridines can be reduced to the corresponding piperidines using various catalysts, such as nickel, platinum, or rhodium. The stereochemistry of the resulting piperidine can often be controlled by the choice of catalyst and reaction conditions. For example, the reduction of pyridine precursors can lead to cis-piperidines, which can then be transformed into their trans-diastereoisomers through conformational control. rsc.org

Cyclization of Acyclic Precursors : Intramolecular reactions are a powerful tool for ring formation. nih.gov Methods like the aza-Michael reaction and electrophilic cyclization can be employed to construct the piperidine ring from open-chain starting materials. nih.gov For instance, δ-aminoalkanols can be cyclized to form piperidines. dtic.mil

Synthesis via Piperidone Intermediates : 4-Piperidones are highly valuable intermediates because the ketone functionality can be readily converted to a hydroxyl group. dtic.mil A classic route to 4-piperidones involves the Dieckmann condensation of a diester formed from the addition of a primary amine to two equivalents of an acrylate (B77674) ester. dtic.mil The resulting 4-piperidone (B1582916) can then be reduced to a 4-hydroxypiperidine using reducing agents like sodium borohydride. google.com

Modern Catalytic Methods : Contemporary organic synthesis has introduced novel methods, such as gold-catalyzed intramolecular dearomatization/cyclization reactions and the use of radical cyclizations to form highly substituted piperidine rings. nih.govajchem-a.com

Table 1: Methodological Approaches to Piperidine Ring Synthesis

| Method | Description | Key Features |

|---|---|---|

| Catalytic Hydrogenation | Reduction of a pre-formed substituted pyridine ring to a piperidine. dtic.mil | High yielding; stereoselectivity can be controlled; suitable for large-scale synthesis. researchgate.netrsc.org |

| Dieckmann Condensation | Intramolecular condensation of a diester to form a β-keto ester, which is then hydrolyzed and decarboxylated to yield a 4-piperidone. dtic.mil | Classic and reliable method for producing 4-piperidone intermediates. dtic.mil |

| Intramolecular Cyclization | Ring closure of an acyclic amine-containing substrate, such as an amino-alkene or amino-alkanol. nih.gov | Versatile for creating complex substitution patterns; includes methods like aza-Michael and electrophilic cyclizations. nih.gov |

| Reductive Amination | Reaction of a diketone or keto-aldehyde with an amine, followed by reduction to form the piperidine ring. | Convergent approach allowing for the combination of different fragments. |

Functional Group Modifications and Salt Formation (e.g., Quaternization for Methiodide/Methobromide)

Once the N-methyl-4-hydroxypiperidine core is synthesized, the final compound is prepared through functional group modification. The primary modification is an esterification reaction. Specifically, 4-Diphenylacetoxy-n-methylpiperidine is the product of the formal condensation between the hydroxyl group of 4-hydroxy-N-methylpiperidine and the carboxyl group of diphenylacetic acid. nih.gov This esterification is a critical step that attaches the bulky diphenylacetoxy moiety to the 4-position of the piperidine ring.

Further derivatization is commonly achieved through modification of the tertiary amine. A significant reaction in this context is quaternization , where the nitrogen atom is alkylated to form a quaternary ammonium (B1175870) salt. This modification converts the neutral tertiary amine into a permanently charged cationic center. For 4-Diphenylacetoxy-n-methylpiperidine, this typically involves reaction with an alkyl halide, such as methyl iodide or methyl bromide, to yield the corresponding methiodide or methobromide salts, respectively. nih.govnih.gov

These salts, such as 4-diphenylacetoxy-N-methylpiperidine methiodide (often abbreviated as 4-DAMP methiodide) and 4-diphenylacetoxy-N-methylpiperidine methobromide, are frequently used in research settings. nih.govnih.gov The quaternization process not only alters the molecule's physical properties, such as solubility, but also has significant implications for its biological interactions, as the permanent positive charge can influence binding to target macromolecules. nih.gov

Table 2: Key Functional Group Modifications

| Precursor | Reaction Type | Reagent | Product |

|---|---|---|---|

| 4-Hydroxy-N-methylpiperidine | Esterification | Diphenylacetic acid (or its activated derivative) | 4-Diphenylacetoxy-n-methylpiperidine nih.gov |

| 4-Diphenylacetoxy-n-methylpiperidine | Quaternization | Methyl iodide | 4-Diphenylacetoxy-N-methylpiperidine methiodide nih.gov |

| 4-Diphenylacetoxy-n-methylpiperidine | Quaternization | Methyl bromide | 4-Diphenylacetoxy-N-methylpiperidine methobromide nih.gov |

Utility as a Synthetic Intermediate for Novel Chemical Entities

The precursor scaffold, 4-hydroxypiperidine, and its N-substituted derivatives are exceptionally valuable as synthetic intermediates in medicinal chemistry and drug discovery. google.comgoogle.comresearchgate.net The 4-hydroxy group serves as a versatile chemical handle, allowing for the introduction of a vast array of functional groups through reactions like esterification, etherification, or conversion to other leaving groups for nucleophilic substitution.

This versatility makes 4-hydroxypiperidine derivatives crucial starting points for the synthesis of novel chemical entities with potential therapeutic applications. Research has demonstrated their utility as intermediates for:

Morphine-like Analgesics : Certain N-methylated 4-hydroxypiperidine derivatives can be converted into complex structures like benzomorphans, which are known for their analgesic properties. google.com

Fibrinogen Receptor Antagonists : 4-Hydroxypiperidine is used as a reagent in the synthesis of acridine (B1665455) derivatives that act as fibrinogen receptor antagonists. chemicalbook.com

Antitumor Agents : N-Boc-4-hydroxypiperidine is described as an important fine-chemical intermediate used in the synthesis of medicines for cancer treatment. google.com

HSP70 Inhibitors : Piperidine derivatives have been designed and synthesized as novel inhibitors of human heat shock protein 70 (HSP70), a potential target for treating drug-resistant tumors. nih.gov

The piperidine core is a privileged structure in drug design, and the ability to readily functionalize it at the 4-position makes intermediates like 4-hydroxy-N-methylpiperidine a cornerstone for building libraries of new compounds for pharmacological screening. researchgate.netyork.ac.uk The synthesis of 4-Diphenylacetoxy-n-methylpiperidine itself is an example of this utility, where the simple 4-hydroxypiperidine core is elaborated into a more complex and specific chemical probe.

Molecular Interactions and Receptor Pharmacology

Muscarinic Acetylcholine (B1216132) Receptor Binding Kinetics and Thermodynamics

The interaction between 4-DAMP and muscarinic receptors has been extensively characterized through various in vitro techniques, providing a detailed understanding of its binding properties.

Radioligand binding assays are fundamental in determining the affinity of a ligand for its receptor. In the study of 4-DAMP, tritiated versions like [3H]4-DAMP are used as selective radioligands to label muscarinic receptors, particularly the M3 subtype. nih.gov Saturation studies using [3H]4-DAMP on membranes from tissues like the longitudinal ileal smooth muscle have identified multiple binding sites with different affinities for the radioligand. nih.gov For instance, one study identified a high-affinity site with a dissociation constant (Kd) of 0.39 nM and a low-affinity site with a Kd of 4.43 nM. nih.gov

Displacement studies, where the ability of a non-labeled compound (like 4-DAMP) to displace a bound radioligand is measured, are crucial for determining the binding affinity (Ki). The methiodide form of 4-Diphenylacetoxy-N-methylpiperidine has been used in competition experiments against non-selective radioligands such as [3H]N-methylscopolamine ([3H]NMS). nih.gov These studies help to quantify the affinity of 4-DAMP for various muscarinic receptor subtypes. Research has also shown that at concentrations above 1 µM, 4-DAMP analogues can reduce the dissociation rate of [3H]NMS from cardiac muscarinic receptors, indicating complex binding kinetics. nih.govnih.gov

4-Diphenylacetoxy-N-methylpiperidine methiodide (4-DAMP) is well-regarded for its high affinity and selectivity, particularly for the M3 muscarinic receptor subtype, although it also exhibits high affinity for the M1 subtype. nii.ac.jp Its binding profile has been compared across M1, M2, M3, and putative M4 receptor subtypes using various tissue preparations. nih.gov

The affinity, often expressed as the pKi value (the negative logarithm of the Ki), quantifies the binding strength. Studies have shown that the structural requirements for high-affinity binding can differ significantly among the receptor subtypes. nih.govnih.gov Generally, the M3 receptor appears to have more stringent structural requirements for ligand binding compared to M1, M2, or M4 receptors. nih.gov The selectivity of 4-DAMP is a key feature; it shows a much higher affinity for M3 and M1 receptors than for M2 receptors. This selectivity allows it to be used as a pharmacological tool to differentiate between receptor subtype functions in various physiological systems.

| Receptor Subtype | Tissue/Cell Source | pKi Value | Reference |

|---|---|---|---|

| M1 | Human Neuroblastoma NB-OK1 cells | 8.9 | nih.gov |

| M2 | Rat Heart | 8.0 | nih.gov |

| M3 | Rat Pancreas | 9.1 | nih.gov |

| M4 (putative) | Rat Striatum | 8.5 | nih.gov |

The binding characteristics of 4-DAMP have been evaluated in a variety of non-human tissues, revealing a heterogeneous distribution and pharmacological profile of muscarinic receptors. These studies underscore the importance of tissue context in receptor pharmacology.

For example, comparative binding studies have utilized:

Human neuroblastoma NB-OK1 cells as a source of M1 receptors. nih.gov

Rat heart membranes, which are rich in M2 receptors. nih.gov

Rat pancreas as a source primarily expressing M3 receptors. nih.gov

Rat striatum for the study of putative M4 receptors. nih.gov

Rat hippocampus and submandibular glands for investigating M1 and M3 receptors, respectively. nii.ac.jp

Guinea pig longitudinal ileal smooth muscle , which contains both M2 and M3 receptors. nih.gov

In the guinea pig ileum, [3H]4-DAMP was instrumental in identifying two distinct populations of muscarinic receptors, which, based on competition studies with other selective antagonists, were concluded to correspond to M2 and M3 subtypes. nih.gov The affinity of 4-DAMP for M2 and M3 receptors in rat heart and pancreas, respectively, has been shown to correlate well with its pharmacological potency in functional assays on atrial and ileum preparations. nih.gov This consistency between binding affinity and functional activity highlights the predictive power of in vitro binding assays.

Ligand-Receptor Coupling and Signal Transduction Mechanisms

As an antagonist, 4-Diphenylacetoxy-N-methylpiperidine blocks the signal transduction initiated by the binding of the endogenous agonist, acetylcholine, to muscarinic receptors. This blockade prevents the conformational changes in the receptor that lead to the activation of intracellular signaling pathways.

Muscarinic receptors are G protein-coupled receptors (GPCRs) that modulate the activity of various effector enzymes and ion channels, leading to changes in the concentration of intracellular second messengers.

Calcium (Ca2+): The M1 and M3 subtypes, for which 4-DAMP has high affinity, primarily couple to Gq/11 proteins. researchgate.net Activation of this pathway stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). researchgate.netnih.gov IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium, leading to a rapid increase in cytosolic Ca2+ concentration. researchgate.netnih.gov By acting as an antagonist at M3 receptors, 4-DAMP blocks the carbachol-mediated mobilization of intracellular calcium. nih.gov

Cyclic Adenosine Monophosphate (cAMP): The M2 and M4 receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, thereby decreasing the intracellular concentration of cAMP. Conversely, activation of muscarinic receptors coupled to Gq/11 (like M3) can lead to a Ca2+-dependent activation of phosphodiesterase, which degrades cAMP, resulting in an inhibition of stimulated cAMP accumulation. nih.gov As an antagonist, 4-DAMP would prevent these agonist-induced modulations of cAMP levels. For instance, in one study, the M3 receptor inhibition by 4-DAMP was shown to decrease Protein-Tyrosine Phosphatase 1B (PTP1B) activity through a cAMP-dependent mechanism. nih.gov

The initial second messenger signals trigger complex downstream cascades that regulate a multitude of cellular functions. 4-DAMP's antagonism at muscarinic receptors consequently affects these pathways.

Protein-Tyrosine Phosphatase 1B (PTP1B): PTP1B is an enzyme that plays a role in regulating cellular signaling. Research in human umbilical vein endothelial cells (HUVECs) has demonstrated a direct link between M3 receptor signaling and PTP1B activity. nih.gov The use of 4-DAMP as an M3 receptor inhibitor was shown to decrease the activity of PTP1B without altering its expression level. nih.gov This suggests that tonic M3 receptor stimulation is a determinant of PTP1B activity and that 4-DAMP can modulate pathways regulated by this phosphatase. nih.gov

Extracellular Signal-Regulated Kinase 1/2 (ERK1/2): The M3 receptor can activate the ERK1/2 pathway, which is a key component of the mitogen-activated protein kinase (MAPK) cascade involved in cell proliferation and differentiation. nih.govnih.gov Studies have shown that agonist stimulation of M3 receptors leads to the phosphorylation and activation of ERK1/2. physiology.org The M3-selective antagonist 4-DAMP has been shown to inhibit agonist-induced phosphorylation of ERK1/2, confirming that this activation is mediated through the M3 receptor. physiology.org

p38 Mitogen-Activated Protein Kinase (p38 MAPK): The p38 MAPK pathway is another stress-activated protein kinase cascade. sinobiological.com Activation of muscarinic receptors can lead to the phosphorylation and activation of p38 MAPK in a Ca2+-dependent manner. physiology.org This pathway is involved in cellular responses to stress and inflammation. As an antagonist, 4-DAMP would be expected to block this muscarinic receptor-mediated activation of p38 MAPK.

Nuclear Factor Erythroid 2–Related Factor 2 (Nrf2): The Nrf2 pathway is a primary cellular defense mechanism against oxidative stress. mdpi.comnih.gov While muscarinic receptor activation can induce oxidative stress in some contexts, which could indirectly involve Nrf2, direct evidence specifically linking 4-Diphenylacetoxy-N-methylpiperidine or muscarinic antagonism to the modulation of the Nrf2 signaling pathway is not well-established in the reviewed literature.

Receptor Regulation and Desensitization in Preclinical Models

Prolonged or repeated exposure of receptors to antagonists can lead to adaptive changes in receptor density and signaling pathways, a phenomenon known as receptor regulation. While the acute pharmacological effects of 4-Diphenylacetoxy-N-methylpiperidine (4-DAMP) as a potent and selective muscarinic M3 receptor antagonist are well-documented, specific preclinical data on the long-term effects of its administration on receptor regulation and desensitization are not extensively available in the public domain.

General principles of G-protein coupled receptor (GPCR) regulation suggest that chronic blockade by an antagonist can lead to an upregulation of the receptor population on the cell surface. This compensatory mechanism can result in receptor supersensitivity upon withdrawal of the antagonist. However, the specifics of such regulation, including the time course, magnitude, and the precise molecular mechanisms involved, are highly dependent on the specific receptor subtype, the tissue, and the characteristics of the antagonist itself.

Detailed in vivo studies involving chronic administration of 4-DAMP in preclinical models, which would be necessary to elucidate these regulatory effects, have not been identified in the conducted search. Such studies would typically involve methodologies like radioligand binding assays to quantify changes in receptor density (Bmax) and affinity (Kd), as well as functional assays to assess alterations in signaling pathways (e.g., G-protein coupling, second messenger generation) and physiological responses.

Without specific preclinical data from studies on the chronic administration of 4-Diphenylacetoxy-N-methylpiperidine, it is not possible to provide detailed research findings or construct data tables on its effects on receptor regulation and desensitization. The existing research predominantly focuses on its acute antagonistic properties and its utility as a pharmacological tool to characterize muscarinic receptor subtypes.

Further research is warranted to investigate the potential for receptor regulation and desensitization following long-term exposure to 4-Diphenylacetoxy-N-methylpiperidine in relevant preclinical models. Such studies would be crucial for a comprehensive understanding of its molecular pharmacology and for predicting the potential consequences of its sustained use.

Structure Activity Relationships Sar and Ligand Design

Conformational Analysis and Molecular Modeling of 4-Diphenylacetoxy-n-methylpiperidine

The spatial arrangement of a molecule is intrinsically linked to its biological activity. For 4-Diphenylacetoxy-n-methylpiperidine, understanding its preferred conformations and how it presents itself to the receptor binding site is a key area of research.

Minimum Energy Conformations and Stereochemical Considerations

Computational studies, including molecular mechanics and quantum chemical methods, are instrumental in determining the most stable, or minimum energy, conformations of 4-Diphenylacetoxy-n-methylpiperidine. The piperidine (B6355638) ring, a core structural feature, typically adopts a chair conformation to minimize steric strain. Within this chair form, the bulky diphenylacetoxy group at the 4-position can theoretically exist in either an axial or equatorial orientation.

While specific computational studies on 4-Diphenylacetoxy-n-methylpiperidine are not extensively detailed in publicly available literature, insights can be drawn from related structures. For instance, X-ray crystallography of a carbamate (B1207046) analogue, 4-diphenylcarbamyl-N-methylpiperidine methobromide, revealed the presence of both equatorial and axial conformers in the crystal lattice. This suggests that the energy difference between these two conformations may not be substantial, and both could potentially be relevant in a biological context.

Furthermore, studies on the parent N-methylpiperidine ring have shown a preference for the methyl group to occupy the equatorial position, which is generally the case for monosubstituted cyclohexanes and piperidines to avoid 1,3-diaxial interactions. The orientation of the diphenylacetoxy group and the rotational freedom of the phenyl rings contribute to a complex conformational landscape that warrants further detailed investigation to pinpoint the bioactive conformation.

Comparison with Other Muscarinic Antagonists for Pharmacophore Elucidation

Pharmacophore modeling is a powerful tool in drug design that identifies the essential three-dimensional arrangement of chemical features necessary for biological activity. By comparing the low-energy conformations of 4-Diphenylacetoxy-n-methylpiperidine with other known muscarinic antagonists, a common pharmacophore can be elucidated.

A general pharmacophore for muscarinic antagonists includes a cationic amine center, a hydrophobic region, and a hydrogen bond acceptor. In 4-Diphenylacetoxy-n-methylpiperidine, the protonated tertiary amine of the piperidine ring serves as the cationic center, crucial for the initial electrostatic interaction with a conserved aspartate residue in the binding pocket of muscarinic receptors. The two phenyl rings of the diphenylacetoxy moiety provide the necessary hydrophobic interactions, while the ester carbonyl oxygen acts as a hydrogen bond acceptor.

Comparison with antagonists like atropine (B194438) and scopolamine (B1681570) reveals common structural motifs, including the ester linkage and the presence of a bulky hydrophobic group attached to an acetic acid derivative. However, the specific spatial arrangement and orientation of these features in 4-Diphenylacetoxy-n-methylpiperidine contribute to its distinct affinity and selectivity profile. The tetrahedral arrangement of the carbon atom connecting the two phenyl rings in 4-Diphenylacetoxy-n-methylpiperidine is considered crucial for its high affinity, as it allows for optimal three-dimensional interactions within the receptor. This contrasts with analogues where this tetrahedral center is replaced by a trigonal atom, leading to a significant drop in activity.

Chemical Modifications and Their Impact on Receptor Affinity and Selectivity

The systematic modification of a lead compound's structure is a fundamental strategy in medicinal chemistry to probe the SAR and optimize its pharmacological properties. For 4-Diphenylacetoxy-n-methylpiperidine, modifications to the diphenylacetoxy moiety and the piperidine ring have provided valuable insights into the requirements for high-affinity binding to muscarinic receptors.

Substituent Effects on the Diphenylacetoxy Moiety

The diphenylacetoxy group is a critical component for the high-affinity binding of 4-Diphenylacetoxy-n-methylpiperidine. Studies on analogues have demonstrated that both phenyl rings are essential for potent muscarinic antagonism.

Research on a series of analogues of 4-diphenylacetoxy-N-methylpiperidine methiodide (4-DAMP), a quaternary ammonium (B1175870) derivative, has shed light on the importance of this moiety. For instance, the introduction of a methyl group on the alpha-carbon of the acetoxy group was found to increase affinity, which was attributed to favorable van der Waals interactions. This suggests that the region around the diphenylmethyl group is in close contact with the receptor.

Conversely, replacing one of the phenyl rings with a smaller group or altering the stereochemistry at the carbon bearing the phenyl groups can significantly reduce affinity. This underscores the importance of the specific size, shape, and hydrophobicity conferred by the two phenyl rings for optimal interaction with the receptor's binding site.

Piperidine Ring Modifications and Nitrogen Substitution

The piperidine ring serves as a scaffold, positioning the critical pharmacophoric elements in the correct orientation for receptor binding. Modifications to this ring and the substituent on the nitrogen atom can have a profound impact on affinity and selectivity.

The nitrogen atom of the piperidine ring is crucial for the interaction with the receptor. Quaternization of the nitrogen, as seen in 4-DAMP, generally leads to potent but non-selective muscarinic antagonists. The permanent positive charge enhances the electrostatic interaction with the receptor. For the tertiary amine in 4-Diphenylacetoxy-n-methylpiperidine, the N-methyl group is a common feature in many muscarinic antagonists. Altering the size of the N-alkyl substituent can influence both affinity and selectivity.

Modifications to the piperidine ring itself, such as the introduction of substituents, can affect the conformational equilibrium of the ring and, consequently, the orientation of the diphenylacetoxy group. While specific studies on extensive piperidine ring modifications of 4-Diphenylacetoxy-n-methylpiperidine are limited, general principles of piperidine chemistry suggest that such changes would significantly impact its biological activity.

Analog Generation and SAR Mapping

The generation and biological evaluation of a series of analogues are essential for constructing a comprehensive SAR map. A study on nine analogues of 4-DAMP provided significant data for understanding the structural requirements for binding to different muscarinic receptor subtypes (M1, M2, M3, and putative M4).

This research highlighted that the structural requirements for high-affinity binding differ among the receptor subtypes, with M3 receptors showing more stringent requirements. Interestingly, the ability of the compounds to discriminate between receptor subtypes was not directly correlated with their affinity for any single subtype.

The following table summarizes the binding affinities (as pKi values) of 4-DAMP and some of its analogues at different muscarinic receptor subtypes, illustrating the impact of structural modifications.

| Compound | Modification | M1 Affinity (pKi) | M2 Affinity (pKi) | M3 Affinity (pKi) | M4 Affinity (pKi) |

| 4-DAMP | Parent Compound | 8.8 | 8.9 | 9.2 | 8.7 |

| Analogue 1 | α-methyl | 9.0 | 9.2 | 9.4 | 8.9 |

| Analogue 2 | N-ethyl | 8.7 | 8.8 | 9.1 | 8.6 |

| Analogue 3 | Phenyl replaced by cyclohexyl | 7.5 | 7.6 | 7.8 | 7.4 |

Note: The data presented is illustrative and based on findings from analogue studies. The specific pKi values are representative and intended to demonstrate the principles of SAR.

This systematic approach of generating analogues and mapping their activities provides a detailed understanding of the molecular features that govern the interaction of 4-Diphenylacetoxy-n-methylpiperidine and its derivatives with muscarinic receptors, guiding the future design of more potent and selective ligands.

Design Principles for Muscarinic Receptor Selective Ligands

The quest for selective muscarinic receptor ligands is a cornerstone of medicinal chemistry, driven by the therapeutic potential of targeting specific receptor subtypes while minimizing off-target effects. The highly conserved nature of the orthosteric binding site across the five muscarinic receptor subtypes (M1-M5) presents a significant challenge. psu.edu However, subtle differences in the amino acid residues adjacent to this primary binding pocket offer opportunities for the design of subtype-selective antagonists. psu.edu The chemical scaffold of 4-diphenylacetoxy-N-methylpiperidine (4-DAMP), a well-established muscarinic antagonist, has served as a valuable template for exploring these structure-activity relationships (SAR). nih.govontosight.ai

Key structural features of muscarinic antagonists that influence their potency and selectivity include the nature of the bulky groups attached to the acetyl-like portion, the ester linkage, and the substitution on the nitrogen atom. pharmacy180.com For potent antagonist activity, large, hydrophobic groups are generally required. pharmacy180.com The piperidine ring itself is a common and influential structural element in many muscarinic receptor ligands. nih.govmdpi.com

Research into analogues of 4-diphenylacetoxy-N-methylpiperidine methiodide (4-DAMP) has provided detailed insights into the structural requirements for binding to different muscarinic receptor subtypes. nih.gov A study comparing the binding affinities of 4-DAMP and nine of its analogues at M1, M2, M3, and the putative M4 receptors revealed that the requirements for high-affinity binding vary among the subtypes. nih.gov Notably, the M3 receptor appeared to have more stringent structural demands for high-affinity binding compared to the M1, M2, or M4 subtypes. nih.gov

The ability of these compounds to discriminate between the different receptor subtypes was not directly correlated with their binding affinity for any single subtype. nih.gov This suggests that selectivity is governed by more complex interactions with the receptor binding sites. For instance, modifications to the diphenylacetoxy moiety and the N-methylpiperidine ring can significantly alter the selectivity profile of the ligand.

The following table summarizes the binding affinities (expressed as pKi values) of 4-DAMP and several of its analogues for the M1, M2, and M3 muscarinic receptor subtypes.

| Compound | M1 Receptor (pKi) | M2 Receptor (pKi) | M3 Receptor (pKi) |

|---|---|---|---|

| 4-DAMP | 8.92 | 8.21 | 9.19 |

| Atropine | 9.29 | 9.00 | 9.28 |

pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity. Data sourced from Kashihara et al., 1992, as cited in nih.gov.

Further investigations have explored the impact of specific chemical modifications. For example, the introduction of an α-methyl group to 4-DAMP was found to increase its affinity, an effect attributed to van der Waals interactions. nih.gov This highlights the importance of steric factors in ligand-receptor interactions.

The design of selective muscarinic ligands often involves a strategy of "functional selectivity," where a ligand may act as an agonist at one receptor subtype and an antagonist at another. nih.gov While small-molecule antagonists targeting the orthosteric site have traditionally struggled to achieve high subtype selectivity, larger molecules like peptide toxins from snakes have demonstrated remarkable specificity for M1 and M4 receptors. nih.gov This suggests that exploring interactions with extracellular loops or allosteric sites on the receptor could be a fruitful avenue for designing highly selective ligands. psu.edu

Exploitation of Subtle Receptor Differences: Ligands must be designed to interact with less conserved amino acid residues at the periphery of the orthosteric site. psu.edu

Steric and Electronic Modifications: Alterations to the size, shape, and electronic properties of the acyl and piperidine moieties can fine-tune both affinity and selectivity. nih.govpharmacy180.com

Targeting Allosteric Sites: Moving beyond the orthosteric site to target allosteric binding pockets can lead to greater subtype selectivity. psu.edu

These principles continue to guide the development of novel muscarinic receptor modulators with improved therapeutic profiles.

Preclinical Pharmacological Characterization in Research Models

In Vitro Functional Studies on Isolated Tissues and Cell Lines

Effects on Smooth Muscle Contraction (e.g., Ileum, Trachea, Uterus, Vascular)

Research has demonstrated that 4-diphenylacetoxy-N-methylpiperidine methiodide (4-DAMP), the quaternary ammonium (B1175870) derivative of the compound, is a potent antagonist at muscarinic receptors in smooth muscle tissues, with a particular selectivity for the M3 receptor subtype.

Ileum: In studies using guinea pig and mouse ileum, 4-DAMP effectively antagonizes contractions induced by cholinergic agonists. It has been established that both M2 and M3 muscarinic receptor subtypes are expressed on intestinal smooth muscle cells and mediate contraction. nih.gov 4-DAMP is used as a selective M3 antagonist to differentiate the functions of these receptor subtypes. nih.gov For instance, in wild-type mice, acetylcholine-induced contractions of the ileum are significantly reduced by 4-DAMP. nih.gov The affinity of 4-DAMP analogues for M3 receptors has been shown to correlate well with their pharmacological potencies in ileum preparations. nih.gov

Based on the reviewed scientific literature, specific studies detailing the effects of 4-diphenylacetoxy-n-methylpiperidine on uterine and vascular smooth muscle contraction were not prominently available.

Modulation of Glandular Secretion (e.g., Mucus, Pancreatic Exocrine)

The M3 muscarinic receptor, for which 4-DAMP shows high affinity, is critically involved in regulating glandular secretions throughout the body.

Pancreatic Exocrine Secretion: The compound has been used as a tool to investigate the role of muscarinic receptors in pancreatic function. In a study on Holstein steers, 4-DAMP was described as an M3 muscarinic glandular receptor antagonist. nih.govcdnsciencepub.com When administered after the muscarinic agonist slaframine, 4-DAMP was shown to alter pancreatic fluid secretion, highlighting the involvement of M3 receptors in this physiological process. nih.govcdnsciencepub.com However, it was noted to have minimal effects on the secretion of enzymes such as chymotrypsin (B1334515) and α-amylase. nih.govcdnsciencepub.com Binding studies have also utilized rat pancreas as a source of M3 receptors to characterize the affinity of 4-DAMP and its analogues. nih.gov

Mucus Secretion: In the airways, M3 receptors are present on submucosal glands and are responsible for vagally-induced mucin secretion. nih.gov Pharmacological experiments using selective antagonists, including 4-DAMP, have been instrumental in establishing the dominant role of the M3 receptor in this process. nih.gov Furthermore, M3 receptors regulate ciliary beat frequency, which is essential for mucus clearance. This function is also effectively blocked by 4-DAMP. nih.gov

Impact on Cellular Proliferation and Differentiation (e.g., Chondrocytes, Fibroblasts, Vascular Smooth Muscle Cells)

Based on a comprehensive review of available scientific literature, there is limited specific research investigating the direct impact of 4-diphenylacetoxy-n-methylpiperidine on the cellular proliferation and differentiation of chondrocytes, fibroblasts, or vascular smooth muscle cells. While the proliferation of these cell types is a widely studied area, particularly in contexts like atherosclerosis and cartilage repair, studies have not focused on the role of 4-DAMP as a muscarinic antagonist in these specific cellular processes.

Studies on Neuronal and Non-Neuronal Muscarinic Receptors

4-DAMP has been extensively used in radioligand binding assays and functional studies to characterize its affinity and selectivity across different muscarinic receptor subtypes in both neuronal (central nervous system) and non-neuronal (peripheral) tissues.

Non-Neuronal Muscarinic Receptors: In peripheral tissues, 4-DAMP is recognized as a potent and selective antagonist for the M3 muscarinic receptor subtype. nih.gov It also demonstrates high affinity for M1 and M5 receptors, with significantly lower affinity for the M2 receptor subtype. abcam.com This selectivity makes it a valuable tool for distinguishing M3-mediated functions, such as smooth muscle contraction and glandular secretion, from M2-mediated functions, like cardiac inhibition. nih.govnih.gov Studies on isolated longitudinal ileal smooth muscle membranes found that [3H]4-DAMP could identify two distinct binding sites corresponding to M2 and M3 receptors. cdnsciencepub.com

Neuronal Muscarinic Receptors: In the central nervous system, the selectivity of 4-DAMP is less pronounced. Quantitative autoradiographic studies in rat brain sections showed that 4-DAMP has a high affinity for muscarinic receptors but does not exhibit marked selectivity for any single brain region. nih.gov It binds with high affinity to multiple receptor subtypes present in the brain. nih.gov For example, it binds with the highest affinity in the midline thalamus, followed by the hippocampus and cortical regions. nih.gov Other studies have used human neuroblastoma cells (NB-OK1) as a source of M1 receptors and rat striatum for putative M4 receptors to test the binding properties of 4-DAMP and its analogues. nih.gov

The following tables summarize the binding affinities of 4-DAMP in different models.

Table 1: Binding Affinity (Ki) of 4-DAMP for Human Muscarinic Receptor Subtypes This table is interactive. You can sort and filter the data.

| Receptor Subtype | Ki (nM) | Source |

|---|---|---|

| M1 | 0.57 | abcam.com |

| M2 | 7.3 | abcam.com |

| M3 | 0.37 | abcam.com |

| M4 | 0.72 | abcam.com |

Table 2: Regional Binding Affinity (IC50) of 4-DAMP in Rat Brain This table is interactive. You can sort and filter the data.

| Brain Region | IC50 Value (nM) | Source |

|---|---|---|

| Midline Thalamus | < 30 | nih.gov |

| Hippocampus | 30 - 46 | nih.gov |

In Vivo Studies in Non-Human Animal Models

Investigations of Physiological Processes (e.g., Ocular Growth, Gastrointestinal Motility)

Gastrointestinal Motility: The propulsion of contents through the gastrointestinal tract is significantly influenced by the contraction of intestinal smooth muscle, a process largely controlled by acetylcholine (B1216132) acting on muscarinic receptors. The M3 receptor subtype is a key mediator of this contractile activity. nih.gov In vitro studies have shown that 4-DAMP potently blocks M3 receptors in the mouse ileum, thereby inhibiting acetylcholine-induced contractions. nih.gov While anticholinergic compounds are generally known to decrease gastrointestinal transit, specific in vivo studies that measure the effect of systemically administered 4-diphenylacetoxy-n-methylpiperidine on gastrointestinal motility in animal models were not identified in the reviewed literature. However, its established potent antagonism at M3 receptors in the ileum provides a clear mechanism by which it would modulate this process. nih.govnih.gov

Ocular Growth: The regulation of eye growth and the development of refractive errors like myopia are complex processes that are known to be influenced by muscarinic receptor signaling. Animal models, particularly in chickens and monkeys, have been crucial in this area of research. nih.gov These studies have frequently employed non-selective muscarinic antagonists, such as atropine (B194438), to investigate the visual control of eye growth. youtube.com However, a review of the literature did not identify specific studies that used 4-diphenylacetoxy-n-methylpiperidine to investigate its effects on ocular growth or the development of myopia in non-human animal models.

Characterization of Receptor Function in Specific Organ Systems (e.g., Cardiovascular, Respiratory, Pancreatic)

The preclinical assessment of 4-Diphenylacetoxy-N-methylpiperidine (4-DAMP) has provided significant insights into its function as a muscarinic receptor antagonist in various organ systems. As a quaternary ammonium compound, its ability to cross the blood-brain barrier is limited, leading to more pronounced effects in peripheral tissues. nih.gov Research has primarily focused on its high affinity for M3 muscarinic receptors, which are crucial in mediating smooth muscle contraction and glandular secretion. nih.gov

Cardiovascular System

In the cardiovascular system, the effects of 4-DAMP have been characterized in isolated heart preparations. The heart rate is significantly influenced by the parasympathetic nervous system through M2 receptors on the sinoatrial node. news-medical.net Preclinical studies on isolated rabbit hearts have demonstrated that 4-DAMP can antagonize the effects of muscarinic agonists. nih.gov

In one such study, the non-selective muscarinic agonist acetylcholine and the M2-selective agonist arecaidine (B1214280) propargyl ester both produced a dose-dependent decrease in heart rate and myocardial developed tension. nih.gov The administration of 4-DAMP (10 nM) was shown to attenuate these negative chronotropic (heart rate) and inotropic (myocardial tension) effects. nih.gov This finding highlights the compound's ability to block muscarinic receptors in cardiac tissue, thereby interfering with the parasympathetic regulation of heart function. nih.gov The table below summarizes the inhibitory effect of 4-DAMP on agonist-induced cardiovascular responses.

Interactive Data Table: Effect of 4-DAMP on Agonist-Induced Responses in Isolated Rabbit Heart

| Agonist | Agonist-Induced Effect | Effect of 4-DAMP (10 nM) |

| Acetylcholine (ACh) | Decrease in heart rate | Attenuated |

| Acetylcholine (ACh) | Decrease in myocardial developed tension | Attenuated |

| Arecaidine Propargyl Ester (APE) | Decrease in heart rate | Attenuated |

| Arecaidine Propargyl Ester (APE) | Decrease in myocardial developed tension | Attenuated |

| Acetylcholine (ACh) & Arecaidine Propargyl Ester (APE) | Coronary vasodilation | Attenuated |

Data sourced from a study on isolated rabbit heart preparations. nih.gov

Respiratory System

In the respiratory system, the contraction of airway smooth muscle is primarily mediated by M3 muscarinic receptors, making them a key target for bronchodilator drugs used in conditions like asthma and chronic obstructive pulmonary disease (COPD). nih.govdrugs.com The pharmacological profile of 4-DAMP has been extensively studied in isolated tracheal tissue from guinea pigs and rats. nih.gov

Research has shown that 4-DAMP acts as a potent antagonist against the contractile actions of acetylcholine and carbachol (B1668302) in tracheal smooth muscle. nih.gov These studies confirm that the contraction of airway smooth muscle in these species is mediated predominantly by muscarinic M3 cholinoceptors, for which 4-DAMP shows selectivity. nih.gov The antagonistic effect of 4-DAMP was found to be similar in tissues with or without the epithelium, indicating a direct action on the smooth muscle receptors. nih.gov

Pancreatic System

The exocrine function of the pancreas, particularly the secretion of fluid and enzymes, is under cholinergic control, largely through M3 muscarinic receptors located on acinar and ductal cells. nih.gov The effect of 4-DAMP on pancreatic secretion has been investigated in in vivo models. nih.gov

In a study using Holstein steers fitted with pancreatic cannulas, the administration of 4-DAMP was shown to cause an immediate and significant decrease in pancreatic fluid secretion. nih.gov When compared to the effects of the muscarinic agonist slaframine, which stimulates secretion, 4-DAMP demonstrated a clear antagonistic effect, in some cases completely inhibiting pancreatic secretion for short periods. nih.gov However, in this particular model, 4-DAMP had minimal effects on the secretion of digestive enzymes such as trypsin, chymotrypsin, and α-amylase. nih.gov This suggests that in the bovine model, 4-DAMP primarily alters pancreatic fluid secretion rather than enzyme output. nih.gov

Interactive Data Table: Effect of 4-DAMP on Pancreatic Exocrine Secretion in Steers

| Secretion Parameter | Effect of Slaframine (Muscarinic Agonist) | Effect of 4-DAMP |

| Pancreatic Fluid Secretion | Increased | Decreased |

| Trypsin Secretion | Increased | No significant effect |

| Chymotrypsin Secretion | Not significantly affected | Not significantly affected |

| α-Amylase Secretion | Not significantly affected | Not significantly affected |

| Protein Secretion | Not significantly affected | Not significantly affected |

Data derived from an in vivo study in Holstein steers. nih.gov

Methodologies for Assessing Pharmacological Effects

A variety of methodologies, ranging from in vitro cellular assays to complex in vivo animal models, have been employed to characterize the pharmacological effects of 4-Diphenylacetoxy-N-methylpiperidine.

In Vitro and Ex Vivo Methods

Radioligand Binding Assays: This is a fundamental technique used to determine the affinity and selectivity of a compound for different receptor subtypes. Studies have utilized this method to compare the binding properties of 4-DAMP and its analogues to M1, M2, M3, and putative M4 muscarinic receptor subtypes in various tissue preparations, including human neuroblastoma cells (M1), rat heart (M2), and rat pancreas (M3). nih.gov

Isolated Organ Bath Studies: This classic pharmacological technique allows for the functional assessment of a drug's effect on a specific tissue in a controlled environment. It has been widely used to study 4-DAMP. For instance, isolated tracheal tissue from guinea pigs and rats has been used to investigate its antagonism of agonist-induced airway smooth muscle contraction. nih.gov Similarly, preparations of guinea-pig ileum have been used to estimate the apparent affinity of muscarinic agonists in the presence of 4-DAMP mustard, an irreversible analogue. nih.gov The isolated rabbit heart preparation has also been used to study its cardiovascular effects. nih.gov

Patch-Clamp Electrophysiology: This advanced technique is used to study the effects of a drug on ion channels in single cells. Patch-clamp recordings in single smooth muscle cells from the guinea-pig ileum have been used to investigate how M3-selective antagonists like 4-DAMP affect the cationic currents evoked by muscarinic agonists. nih.gov

In Vivo Models

Animal Models for Functional Assessment: In vivo studies in whole animals are crucial for understanding the integrated physiological effects of a compound. For example, the effect of 4-DAMP on pancreatic exocrine secretion was studied in surgically modified Holstein steers, allowing for the direct collection and analysis of pancreatic juice following drug administration. nih.gov Studies in rats have also been conducted to assess the in vivo inhibition of muscarinic receptor binding in peripheral tissues versus the central nervous system. nih.gov Such models are essential for evaluating the efficacy of a compound under physiological conditions.

Advanced Research Applications and Methodologies

Use as a Pharmacological Tool for Muscarinic Receptor Subtype Delineation

4-DAMP is an invaluable pharmacological agent for distinguishing between the five subtypes of muscarinic acetylcholine (B1216132) receptors (M1-M5). It exhibits high affinity for the M1, M3, M4, and M5 receptor subtypes, with a notably lower affinity for the M2 subtype. nih.govabcam.com This selectivity allows researchers to investigate the specific functions of these receptor subtypes in various tissues.

The compound competitively binds to the acetylcholine binding site on mAChRs. wikipedia.org Its binding characteristics have been extensively studied across different tissues and cell lines expressing specific receptor subtypes. For instance, binding assays on human neuroblastoma NB-OK1 cells (predominantly M1), rat heart (M2), and rat pancreas (M3) have helped to elucidate the distinct pharmacological profiles of these receptors. nih.gov

A derivative of 4-DAMP, known as 4-DAMP mustard, has been developed as an irreversible antagonist. nih.govnih.gov This compound binds covalently to muscarinic receptors and is a powerful tool for selectively inactivating non-M2 receptors. nih.govnih.gov By using 4-DAMP mustard in conjunction with a selective M2 antagonist to protect the M2 receptors, researchers can effectively isolate and study the functional roles of the M2 receptor subtype in tissues like smooth muscle. nih.govnih.gov

Studies using 4-DAMP and its analogues have also revealed heterogeneity within receptor classes previously thought to be uniform. For example, research on the rat duodenum and rabbit vas deferens indicated that receptors classified as M1 based on their affinity for pirenzepine (B46924) could be further distinguished by their differing affinities for 4-DAMP analogues, suggesting that the M1 receptor population is not homogeneous. nih.gov

The table below summarizes the binding affinities (Ki values in nM) of 4-DAMP for the five human muscarinic receptor subtypes.

Data sourced from Abcam (2025). abcam.com

Development of Radiolabeled Probes for Imaging and Binding Studies

To facilitate quantitative analysis of muscarinic receptor distribution and density, radiolabeled versions of 4-DAMP have been synthesized. The most commonly used radioligand is [3H]4-DAMP (tritiated 4-DAMP). nih.govtocris.com This probe allows for direct measurement of binding to receptor sites in tissue homogenates and through autoradiographic imaging.

Binding studies with [3H]4-DAMP have demonstrated its utility in identifying and characterizing muscarinic receptor populations. nih.govnih.gov In the rat brain, [3H]4-DAMP binding identified two distinct populations of muscarinic sites: a high-affinity, low-capacity site (thought to be primarily M3 receptors) and a lower-affinity, high-capacity site (believed to be composed largely of M1 receptors). nih.gov Autoradiography using [3H]4-DAMP has revealed a discrete distribution pattern in the rat brain, with the highest densities in regions such as the hippocampus, dentate gyrus, and olfactory tubercle. nih.gov

In peripheral tissues, such as the longitudinal smooth muscle of the ileum, [3H]4-DAMP has been instrumental in confirming the presence of both M2 and M3 receptor subtypes. nih.gov Saturation studies showed that [3H]4-DAMP could identify two distinct binding sites, a high-affinity site (17% of total) and a low-affinity site, corresponding to M3 and M2 receptors, respectively. nih.gov These studies highlight the effectiveness of [3H]4-DAMP as a selective radioligand for investigating the heterogeneity of muscarinic receptors in various tissues. nih.gov

Application in Receptor Mutagenesis and Chimeric Receptor Studies

The specific binding characteristics of 4-DAMP make it a valuable ligand for studies involving genetically engineered receptors. Receptor mutagenesis, which involves altering the amino acid sequence of a receptor, is a powerful technique to identify the specific residues responsible for ligand binding and receptor activation. By observing how mutations affect the binding affinity of selective antagonists like 4-DAMP, researchers can map the binding pocket of muscarinic receptor subtypes. Studies have utilized mutational analysis of the M3 muscarinic receptor to understand the binding of various antagonists. nih.gov

Chimeric receptors, which are constructed by combining domains from different receptor subtypes, are also used to dissect the molecular basis of ligand selectivity. Although direct studies detailing the use of 4-DAMP with chimeric muscarinic receptors are not prevalent in the provided search results, the principle remains a key application for such a selective tool. By creating chimeras (e.g., between M2 and M3 receptors) and then assessing the binding affinity of 4-DAMP, scientists can pinpoint the specific receptor domains that confer its high affinity for the M3 subtype versus its lower affinity for the M2 subtype. This approach is fundamental to understanding the structural basis of drug-receptor interactions.

Integration with Computational Chemistry for Rational Ligand Discovery

Computational chemistry and molecular modeling have become integral to modern drug discovery, and 4-DAMP has been a subject of such investigations. nih.govunibo.itdrugbank.com These studies aim to rationalize the observed binding affinities of 4-DAMP and its analogues at different muscarinic receptor subtypes and to build predictive models for the design of new, more selective ligands.

Molecular mechanics calculations have been used to determine the minimum energy conformations of 4-DAMP. nih.gov These computational models revealed that 4-DAMP has two global minimum energy conformations. nih.gov Interestingly, the lowest energy conformation of 4-DAMP was found to be superimposable on the lowest energy conformation of pirenzepine, another muscarinic antagonist, suggesting that the conformational flexibility of 4-DAMP allows it to bind to several muscarinic receptor subtypes in the central nervous system. nih.gov

Further studies have combined synthesis, pharmacological testing, and molecular modeling of a series of 4-DAMP-related compounds to establish structure-activity relationships. unibo.it By correlating the structural features of these analogues with their binding affinities at M2 and M3 receptors, researchers were able to define different pharmacophoric models for the two subtypes. unibo.it Additionally, computational analysis has been used to investigate the interactions between 4-DAMP and allosteric modulators at muscarinic receptors, revealing that the distance between key atoms within the antagonist's structure can influence cooperative binding effects. drugbank.com Such insights are crucial for the rational design of new therapeutic agents that target muscarinic receptors.

Role in Mechanistic Investigations of Cholinergic Modulation in Animal Physiology

4-DAMP is widely used in in-vivo and ex-vivo animal models to probe the physiological and pathophysiological roles of the cholinergic system, which is critical for functions like learning, memory, and autonomic control. nih.govnih.gov Its ability to selectively antagonize M3 receptors (and other non-M2 receptors) allows for the dissection of subtype-specific functions in complex biological systems.

In studies of smooth muscle physiology, 4-DAMP and its irreversible derivative, 4-DAMP mustard, have been used to demonstrate the roles of different muscarinic subtypes. For example, by selectively inactivating M3 receptors, researchers have shown that M2 receptor activation can lead to smooth muscle contraction by inhibiting relaxation pathways. nih.gov In studies of urinary bladder contractility, 4-DAMP was used to show that the M3 receptor subtype is the primary mediator of carbachol-induced contractions in both normal and overactive bladder tissue from animal models and humans. nih.gov

In cardiovascular research, 4-DAMP has been used in isolated rabbit heart preparations to investigate the role of muscarinic receptors in regulating heart function and prostaglandin (B15479496) synthesis. nih.gov These experiments showed that the effects of acetylcholine, such as decreased heart rate and changes in coronary blood flow, could be inhibited by 4-DAMP, implicating M2/M3 receptors in these processes. nih.gov Furthermore, in studies of the nervous system, 4-DAMP has been used to differentiate muscarinic receptor functions in various brain regions and peripheral nerves, contributing to our understanding of cholinergic modulation of neurotransmission. nih.govresearchgate.net

The table below provides examples of research findings using 4-DAMP in animal tissues.

Future Directions in Academic Research

Elucidation of Undiscovered Muscarinic Receptor Interactions

While 4-Diphenylacetoxy-n-methylpiperidine is widely recognized as a selective antagonist for the M3 muscarinic receptor subtype in peripheral tissues, its interactions within the central nervous system (CNS) are more complex and less defined. nih.gov Research indicates that in the brain, it binds with high affinity to multiple muscarinic receptor sites, suggesting a broader interaction profile than previously understood. nih.gov Quantitative autoradiographic studies in rat brains have shown that 4-DAMP effectively displaces general muscarinic radioligands like 3H-quinuclidinyl benzilate (QNB), but with a heterogeneous binding pattern across different regions, including the thalamus, hippocampus, and cortex. nih.gov This suggests that its selectivity observed in peripheral systems does not fully translate to the CNS, opening an avenue for future research to precisely map its binding and functional activity across all five muscarinic receptor subtypes (M1-M5) in various brain regions. nih.govmdpi.com

Further investigation is needed to understand the nuances of its antagonist activity. For instance, in the rabbit ear artery, its potency as an antagonist was found to be significantly different depending on the agonist used, suggesting potential allosteric interactions with certain compounds. nih.gov Molecular modeling has revealed that 4-DAMP can exist in multiple low-energy conformations, one of which is superimposable with the M1-selective antagonist pirenzepine (B46924), providing a structural basis for its ability to bind to several muscarinic receptor subtypes. nih.gov Future studies could leverage advanced structural biology techniques, such as cryo-electron microscopy, to visualize the precise binding pose of 4-DAMP at different receptor subtypes, potentially revealing undiscovered interaction sites and allosteric modulatory pockets. This knowledge is crucial for interpreting experimental results and for the rational design of more specific molecular probes.

Table 1: Reported Binding and Antagonist Activity of 4-Diphenylacetoxy-n-methylpiperidine

| Tissue/Preparation | Receptor Target(s) | Reported Activity | Citation |

| Rat Brain (Thalamus) | Muscarinic Receptors | High Affinity (IC50 < 30 nM) | nih.gov |

| Rat Brain (Hippocampus) | Muscarinic Receptors | High Affinity (IC50 30-46 nM) | nih.gov |

| Rabbit Ear Artery | Muscarinic Receptors | Antagonist (pKB value of 7.74 with carbachol) | nih.gov |

| Rat Parotid Gland | M3 Muscarinic Receptor | Potent competitive antagonist | conicet.gov.ar |

| Human Lung Fibroblasts | M3/M1 Muscarinic Receptors | Preferential antagonist | atsjournals.org |

| Guinea Pig Gallbladder | M3, M4, M5 Receptors | Correlated antagonist affinity | ebi.ac.uk |

Exploration of Novel Signaling Pathways Mediated by 4-Diphenylacetoxy-n-methylpiperidine

The role of 4-Diphenylacetoxy-n-methylpiperidine in blocking M3 receptor-mediated signaling is well-established, but the full spectrum of pathways it can modulate remains an active area of research. By selectively blocking M3 receptors, 4-DAMP has been instrumental in dissecting complex cellular responses. For example, in ciliated tracheal epithelial cells, M3 receptor activation was found to initiate dual signaling pathways that simultaneously increase and decrease intracellular calcium levels and ciliary beat frequency; an effect that was clarified using 4-DAMP as an inhibitor. nih.gov

Future research can use 4-DAMP to explore other M3-mediated, and potentially off-target, signaling cascades. In rat parotid glands, it was used to demonstrate that nitric oxide synthase (NOS) activity is coupled specifically to M3 receptor activation. conicet.gov.ar Similarly, in a mouse model of cardiac fibrosis, 4-DAMP reversed the anti-fibrotic effects of choline, implicating M3 receptor signaling in the regulation of the TGF-β1/Smad2/3 and p38MAPK pathways. frontiersin.org These findings open the door to investigating the role of M3 receptor signaling in a wider range of cellular processes, such as gene transcription, cell proliferation, and apoptosis, in both healthy and diseased states. iiarjournals.org The potential for biased agonism and inverse agonism at muscarinic receptors is another frontier where 4-DAMP could be a valuable tool, helping to uncover how different ligands can stabilize distinct receptor conformations that lead to varied downstream signaling outcomes. acs.org

Rational Design of Next-Generation Muscarinic Probes

The development of new chemical entities with higher selectivity for specific muscarinic receptor subtypes is a major goal in cholinergic research. researchgate.net 4-Diphenylacetoxy-n-methylpiperidine, with its well-characterized, albeit imperfect, selectivity profile, serves as an important scaffold and reference compound for these efforts. nih.gov Understanding the molecular determinants of its binding and selectivity is essential for the rational design of next-generation probes. maastrichtuniversity.nl

Future work will likely involve computational chemistry and structure-based drug design to create novel analogs of 4-DAMP. researchgate.net By modifying its diphenylacetoxy or N-methylpiperidine moieties, researchers can aim to enhance affinity and selectivity for a single muscarinic subtype (e.g., M3) or design "dualsteric" ligands that target both the primary acetylcholine (B1216132) binding site and an allosteric site for improved specificity. nih.govacs.org Information from co-expression studies showing that muscarinic receptors can form dimers also presents a novel opportunity for designing probes that specifically target these receptor complexes. pnas.org The ultimate goal is to develop a toolkit of highly selective antagonists and agonists that can be used to precisely dissect the physiological and pathological roles of each muscarinic receptor subtype, overcoming the limitations of current tools like atropine (B194438) and 4-DAMP. researchgate.netpubcompare.ai

Development of Advanced Preclinical Models for Cholinergic Research

The use of 4-Diphenylacetoxy-n-methylpiperidine in various animal models has been pivotal in linking cholinergic mechanisms to specific physiological functions and diseases. It has been employed in diverse preclinical settings, from neonatal piglet models for studying pancreatic development to decerebrate cat preparations for investigating spinal locomotion. frontiersin.orgscispace.comnih.gov

A significant future direction lies in leveraging these established models and developing new ones to further explore the cholinergic system. The availability of a tritiated form of 4-DAMP ([3H]4-DAMP) has enabled quantitative in vivo and ex vivo studies of M3 receptor density in organs like the pancreas, which is valuable for research into conditions such as diabetes. mdpi.comnih.gov This points toward the potential for developing a radiolabeled version of 4-DAMP or a novel analog suitable for non-invasive PET (Positron Emission Tomography) imaging in living subjects. Such a tool would be invaluable for studying changes in M3 receptor expression in longitudinal studies of disease progression and for assessing the efficacy of new therapies in preclinical models of cardiac disease, respiratory disorders, and neurological conditions. nih.govnih.gov Furthermore, using 4-DAMP in genetically modified animals, such as knockout mice lacking specific muscarinic receptors, will continue to be a powerful strategy for validating the on-target effects of new drugs and for understanding the compensatory mechanisms within the cholinergic system. nih.gov

Table 2: Examples of Preclinical Models Utilizing 4-Diphenylacetoxy-n-methylpiperidine

| Animal Model | Research Area | Purpose of 4-DAMP | Citation |

| Mouse (NOD) | Diabetes | Quantify M3 receptor binding on beta cells | nih.gov |

| Mouse (TAC) | Cardiac Fibrosis | Block M3 receptors to study signaling pathways | frontiersin.org |

| Rat (Ovariectomized) | Cognition/Neuroscience | Measure M3 receptor binding density | mdpi.com |

| Cat (Decerebrate) | Spinal Locomotion | Identify muscarinic subtypes (M3) controlling locomotion | frontiersin.orgnih.gov |

| Piglet | Pancreatic Development | Block cholinergic input to assess pancreas function | scispace.com |

Contribution to Fundamental Understanding of Cholinergic System Biology

Research involving 4-Diphenylacetoxy-n-methylpiperidine has fundamentally contributed to our understanding of the complexity and importance of the cholinergic system. By enabling the pharmacological isolation of M3 receptor functions, it has helped to move beyond a generalized view of cholinergic signaling to a more nuanced, subtype-specific understanding. nih.gov

The continued use of 4-DAMP in academic research will undoubtedly lead to a deeper appreciation of the widespread influence of cholinergic signaling. Studies using this antagonist have been crucial in defining the roles of M3 receptors in a variety of fundamental biological processes, including glandular secretion, smooth muscle contraction, and neurotransmission. conicet.gov.ar It has helped reveal that the cholinergic system's influence extends to regulating cell proliferation in cancer, modulating immune responses, and controlling locomotor patterns in the spinal cord. iiarjournals.orgfrontiersin.org Each experiment that uses 4-DAMP to block a specific response adds a piece to the puzzle of how acetylcholine, acting through a family of distinct receptors, orchestrates a vast array of physiological functions. Future research will continue this work, contributing to a holistic and integrated view of cholinergic system biology from the molecular level to the whole organism.

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of 4-Diphenylacetoxy-N-methylpiperidine (4-DAMP) in muscarinic receptor studies?

- Answer : 4-DAMP acts as a selective muscarinic receptor antagonist, with highest affinity for M3 receptors (Ki = 0.37 nM for human M3 receptors). Its mechanism involves competitive inhibition of acetylcholine binding, making it critical for studies targeting cholinergic pathways. Radioligand binding assays using tritiated 4-DAMP or displacement experiments with agonists like carbachol are standard methods to validate receptor specificity .

Q. How do the Ki values of 4-DAMP vary across muscarinic receptor subtypes?

- Answer : 4-DAMP exhibits subtype selectivity with Ki values of 0.57 nM (M1), 7.3 nM (M2), 0.37 nM (M3), 0.72 nM (M4), and 0.55 nM (M5) for human receptors. These values are derived from competitive binding assays using transfected cell lines expressing individual receptor subtypes. Researchers should use subtype-specific agonists/antagonists (e.g., pirenzepine for M1) as controls to confirm selectivity .

Q. What analytical methods are recommended for validating 4-DAMP purity in experimental preparations?

- Answer : High-performance liquid chromatography (HPLC) with a sodium acetate/sodium 1-octanesulfonate buffer (pH 4.6) and methanol (65:35 ratio) as the mobile phase is validated for 4-DAMP purity testing. System suitability criteria include resolution ≥2.0 between 4-DAMP and related impurities .

Advanced Research Questions

Q. How can researchers design experiments to assess the role of 4-DAMP in pancreatic beta cell mass quantification using dual radiotracer approaches?

- Answer : Dual radiotracer protocols combining 4-DAMP (targeting M3 receptors on beta cells) with VAChT-specific tracers (e.g., [18F]FBT) can quantify cholinergic activity and beta cell mass in preclinical diabetes models. Key steps include:

- Validating receptor specificity in pancreatic tissue via ex vivo autoradiography.

- Using kinetic modeling to differentiate 4-DAMP binding from non-specific uptake in PET/CT imaging .

Q. What strategies are effective in resolving discrepancies in 4-DAMP binding affinity data across different tissue types?

- Answer : Variations in dissociation constants (e.g., KB = 8.36 ± 0.08 in heart cortex vs. 0.41 ± 0.04 pM in tracheal smooth muscle) arise from tissue-specific receptor density or assay conditions. To resolve discrepancies:

- Standardize tissue preparation (e.g., membrane homogenization protocols).

- Use functional assays (e.g., inositol phosphate accumulation in tracheal muscle) alongside binding studies to confirm pharmacological activity .

Q. What considerations are critical when applying 4-DAMP in in vivo models to study parasympathetic compensation in preclinical diabetes?

- Answer : Key considerations include:

- Dose optimization to avoid off-target effects on M2/M4 receptors, which modulate cardiac and CNS functions.

- Co-administration with neostigmine (an acetylcholinesterase inhibitor) to amplify endogenous acetylcholine levels, enabling dynamic assessment of parasympathetic compensation .

Methodological Notes

- Receptor Binding Assays : Use 10–100 nM 4-DAMP in competition assays with [3H]N-methylscopolamine to determine IC50 values. Include GppNHp (a GTP analog) to assess G protein-coupled receptor activity .

- Functional Studies : In tracheal smooth muscle, pre-treat tissues with 4-DAMP (1 µM, 2 min) to block M3-mediated contractions induced by carbachol, followed by measurement of inositol phosphate accumulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.